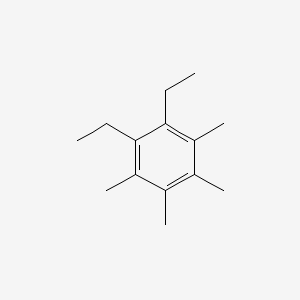

1,2-Diethyl-3,4,5,6-tetramethylbenzene

Description

1,2-Diethyl-3,4,5,6-tetramethylbenzene is a polysubstituted benzene derivative featuring ethyl groups at the 1,2-positions and methyl groups at the 3,4,5,6-positions.

Properties

CAS No. |

33884-69-4 |

|---|---|

Molecular Formula |

C14H22 |

Molecular Weight |

190.32 g/mol |

IUPAC Name |

1,2-diethyl-3,4,5,6-tetramethylbenzene |

InChI |

InChI=1S/C14H22/c1-7-13-11(5)9(3)10(4)12(6)14(13)8-2/h7-8H2,1-6H3 |

InChI Key |

NHBSDRVFXFTYBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=C(C(=C1CC)C)C)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-diethyl-3,4,5,6-tetramethylbenzene typically involves the alkylation of a tetramethylbenzene precursor. One common method is the Friedel-Crafts alkylation, where 1,2,3,4-tetramethylbenzene reacts with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions usually involve anhydrous conditions and a controlled temperature to ensure the selective formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 1,2-diethyl-3,4,5,6-tetramethylbenzene may involve continuous flow reactors to optimize the yield and purity of the compound. The use of high-purity reagents and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1,2-Diethyl-3,4,5,6-tetramethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of ethylated and methylated cyclohexanes.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1,2-Diethyl-3,4,5,6-tetramethylbenzene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential pharmacological properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-diethyl-3,4,5,6-tetramethylbenzene involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction cascades and metabolic processes, depending on the specific application.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

1,2-Dibromo-3,4,5,6-tetramethylbenzene

- Structure : Bromine atoms at 1,2-positions; methyl groups at 3,4,5,6-positions.

- Molecular Formula : C₁₀H₁₂Br₂; Molecular Weight : 292.01 g/mol.

- Physical Properties : Density = 1.562 g/cm³; Boiling Point = 324.1°C .

- Reactivity : Bromine’s electron-withdrawing nature deactivates the aromatic ring, favoring nucleophilic substitution. In contrast, the ethyl groups in the target compound activate the ring for electrophilic reactions.

1,2,3,4-Tetramethylbenzene (Durene)

- Structure : Methyl groups at 1,2,3,4-positions.

- Reactivity : Undergoes thia-APEX reactions efficiently (70% yield for thianthrene formation) due to electron-donating methyl groups and lower steric hindrance . The target compound’s ethyl groups may reduce reaction efficiency due to increased steric bulk.

1,2-Dihydroxy-3,4,5,6-tetramethylbenzene

- Structure : Hydroxyl groups at 1,2-positions; methyl groups at 3,4,5,6-positions.

- Properties : Hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding, unlike the hydrophobic alkyl groups in the target compound .

Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) |

|---|---|---|---|---|

| 1,2-Diethyl-3,4,5,6-tetramethylbenzene* | C₁₄H₂₂ | 190.33 | ~280–310 (est.) | ~0.95 (est.) |

| 1,2-Dibromo-3,4,5,6-tetramethylbenzene | C₁₀H₁₂Br₂ | 292.01 | 324.1 | 1.562 |

| 1,2,3,4-Tetramethylbenzene | C₁₀H₁₄ | 134.22 | 196–198 | 0.838 |

*Estimated values based on alkyl-substituted benzene analogs .

- Electronic Effects : Ethyl and methyl groups donate electrons via inductive effects, increasing ring electron density. Bromine (in the dibromo analog) withdraws electrons, reducing reactivity toward electrophiles .

Reactivity in Key Reactions

Thia-APEX Reactions :

- 1,2,3,4-Tetramethylbenzene reacts efficiently (70% yield) due to methyl’s electron donation and low steric bulk .

- Fluorinated analogs (e.g., 3,4,5,6-tetrafluorobenzene) show poor reactivity (32% yield) due to electron withdrawal .

- Prediction for Target Compound : Ethyl groups may reduce yield compared to methyl due to steric hindrance, though electron donation remains favorable.

Synthetic Applications :

Biological Activity

1,2-Diethyl-3,4,5,6-tetramethylbenzene, also known as DE-TMB, is a polycyclic aromatic hydrocarbon that has garnered interest due to its potential biological activities. This article explores the compound's biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1,2-Diethyl-3,4,5,6-tetramethylbenzene has the following chemical structure:

- Molecular Formula : C16H22

- CAS Number : 33884-69-4

The compound is characterized by its multiple methyl and ethyl substituents on the benzene ring, contributing to its unique chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that 1,2-Diethyl-3,4,5,6-tetramethylbenzene exhibits several biological activities that may be of therapeutic interest:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems.

- Anti-inflammatory Effects : There is emerging evidence that DE-TMB may reduce inflammation markers in vitro and in vivo.

- Antimicrobial Properties : Some investigations have indicated potential antimicrobial effects against various bacterial strains.

The biological activity of DE-TMB is thought to involve several mechanisms:

- Free Radical Scavenging : The presence of multiple alkyl groups may enhance the compound's ability to scavenge free radicals.

- Inhibition of Pro-inflammatory Cytokines : DE-TMB may modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.

- Interaction with Cellular Membranes : Its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane fluidity and function.

Case Studies

-

Antioxidant Study :

- A study evaluated the antioxidant capacity of DE-TMB using DPPH radical scavenging assays. Results indicated that DE-TMB showed a significant reduction in DPPH radicals compared to control samples.

-

Anti-inflammatory Assessment :

- In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of DE-TMB resulted in reduced levels of TNF-alpha and IL-6 cytokines. This suggests a potential role for DE-TMB in managing inflammatory responses.

-

Antimicrobial Testing :

- A series of agar diffusion tests demonstrated that DE-TMB exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL.

Data Summary

| Biological Activity | Method Used | Results |

|---|---|---|

| Antioxidant | DPPH Assay | Significant reduction in DPPH radicals |

| Anti-inflammatory | Murine Model | Decreased TNF-alpha and IL-6 levels |

| Antimicrobial | Agar Diffusion | Inhibition of S. aureus and E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.